![molecular formula C10H9N3O2S B1425028 [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1283109-07-8](/img/structure/B1425028.png)
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities. In
Scientific Research Applications
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has also been found to be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is its relatively low toxicity, which makes it a promising candidate for further drug development. However, one limitation is its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid. One potential area of exploration is its use as a therapeutic agent for cancer treatment. Further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties. Additionally, [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid may have potential applications in the treatment of inflammatory and infectious diseases. Further research is needed to explore these possibilities.
properties
IUPAC Name |
2-[2-(pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)5-8-6-16-10(13-8)12-7-1-3-11-4-2-7/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCAIWITXSVINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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